Product packaging for N-Isopropyl-4-methoxyaniline(Cat. No.:CAS No. 16495-67-3)

N-Isopropyl-4-methoxyaniline

Cat. No.: B103625
CAS No.: 16495-67-3
M. Wt: 165.23 g/mol
InChI Key: ZVAXFKMPKLESSD-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aniline (B41778) Chemistry

Aniline, a primary aromatic amine, consists of a phenyl group attached to an amino group. wikipedia.org The versatility of the aniline structure allows for the substitution of hydrogen atoms on the benzene (B151609) ring or the amino group, leading to a vast family of compounds known as substituted anilines. These derivatives are of immense importance, serving as precursors and intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and polymers. wikipedia.orgmdpi.com

The properties of substituted anilines are profoundly influenced by the nature and position of their substituents. researchgate.netresearchgate.net Electron-donating groups, for example, tend to increase the electron density on the benzene ring and the basicity of the amino group, while electron-withdrawing groups have the opposite effect. researchgate.netresearchgate.net N-Isopropyl-4-methoxyaniline is a disubstituted aniline, featuring both an N-alkyl group (isopropyl) and a ring substituent (methoxy). The specific placement of the methoxy (B1213986) group at the para position and the isopropyl group on the nitrogen atom imparts a unique set of chemical characteristics to the molecule.

Significance of the Isopropyl and Methoxy Substituents in Chemical Functionality

The chemical behavior of this compound is a direct consequence of the electronic and steric effects of its isopropyl and methoxy substituents.

The methoxy group (-OCH₃) , situated at the para position of the benzene ring, is a powerful electron-donating group due to the resonance effect, where the lone pairs on the oxygen atom delocalize into the aromatic system. stackexchange.comvaia.com This donation of electron density increases the reactivity of the ring towards electrophilic substitution, particularly at the ortho positions relative to the methoxy group. vaia.com While the oxygen atom also exerts an electron-withdrawing inductive effect due to its high electronegativity, the resonance effect is dominant, especially at the para position. stackexchange.comchemistrysteps.com

The isopropyl group (-CH(CH₃)₂) attached to the nitrogen atom is an alkyl group that influences the molecule in several ways. ucla.edu Electronically, it is a weak electron-donating group through induction. fiveable.me Sterically, the bulky nature of the isopropyl group can hinder reactions at the nitrogen atom and at the adjacent ortho positions on the aromatic ring. fiveable.mefiveable.me This steric hindrance can be a valuable tool in directing the outcome of chemical reactions. fiveable.me The presence of the isopropyl group can also impact the molecule's physical properties, such as its solubility and crystallinity. fiveable.me

The interplay of these two substituents—the strong electron-donating methoxy group and the sterically significant isopropyl group—defines the reactivity and potential applications of this compound in chemical synthesis.

Overview of Research Directions Pertaining to this compound and Analogues

Research involving this compound and its analogues spans several areas of chemical science, driven by the tunable properties of substituted anilines.

One significant area of investigation is in materials science , particularly in the development of conducting polymers. Polyaniline and its derivatives are known for their electrical conductivity and electrochromic properties. mdpi.comresearchgate.net The introduction of substituents like the methoxy group can modify the electronic properties of the resulting polymers, potentially leading to materials with enhanced solubility, processability, and specific electronic behaviors. mdpi.com

In the realm of synthetic organic chemistry , N-substituted p-anisidine (B42471) derivatives serve as valuable intermediates. They are employed in the construction of more complex molecular architectures, such as heterocyclic compounds and molecules with potential biological activity. sphinxsai.com For instance, p-anisidine and its derivatives can be used as starting materials for the synthesis of azetidinones, which are components of some antibiotic structures. sphinxsai.com Furthermore, the catalytic activity of substituted anilines in reactions like acylhydrazone formation has been a subject of detailed study. rsc.org

Additionally, analogues of this compound are explored for their potential in developing materials with nonlinear optical (NLO) properties. bohrium.com The "push-pull" electronic structure, created by combining electron-donating and electron-accepting groups on an aromatic system, is a key design principle for NLO materials. bohrium.com Theoretical studies have shown that aniline derivatives with specific substitution patterns can exhibit significant hyperpolarizability, a measure of NLO activity. bohrium.com

Table of Mentioned Chemical Compounds

Compound NameIUPAC NameMolecular Formula
This compound4-methoxy-N-(propan-2-yl)anilineC₁₀H₁₅NO
AnilineAnilineC₆H₇N
p-Anisidine4-MethoxyanilineC₇H₉NO
2,4,6-Tribromoaniline2,4,6-TribromoanilineC₆H₄Br₃N
Sulfanilic acid4-Aminobenzenesulfonic acidC₆H₇NO₃S
Acetyl chlorideEthanoyl chlorideC₂H₃ClO
Chloroacetyl chloride2-Chloroacetyl chlorideC₂H₂Cl₂O
TriethylamineN,N-DiethylethanamineC₆H₁₅N
p-Toluidine4-MethylanilineC₇H₉N

Below is an interactive data table summarizing the key properties of the primary compound discussed.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₅NOPubChem nih.gov
Molecular Weight 165.23 g/mol PubChem nih.gov
CAS Number 16495-67-3PubChem nih.gov
Boiling Point 158 °C (at 25 Torr)ChemicalBook chemicalbook.com
Predicted pKa 6.66 ± 0.32ChemicalBook chemicalbook.com
Predicted Density 0.993 ± 0.06 g/cm³ChemicalBook chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B103625 N-Isopropyl-4-methoxyaniline CAS No. 16495-67-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)11-9-4-6-10(12-3)7-5-9/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAXFKMPKLESSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374806
Record name N-Isopropyl-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16495-67-3
Record name N-Isopropyl-4-methoxyaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16495-67-3
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Mechanistic Investigations of Reactions Involving N Isopropyl 4 Methoxyaniline and Analogues

Reaction Pathways in N-Alkylation and N-Methylation

The N-alkylation of anilines, including analogues like N-Isopropyl-4-methoxyaniline, with alcohols is a significant transformation that typically proceeds through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.netresearchgate.net This process avoids the use of reactive and toxic alkyl halides. acs.org The mechanism is a three-step sequence:

Oxidation: The catalyst first dehydrogenates the alcohol to form the corresponding aldehyde or ketone.

Condensation: The newly formed carbonyl compound reacts with the amine (e.g., an aniline (B41778) derivative) to form an imine intermediate, releasing a molecule of water.

Reduction: The catalyst, which holds the hydrogen from the initial oxidation step, then transfers it to the imine, reducing it to the final N-alkylated amine product.

Transition metal complexes, particularly those of Iridium(III) and Ruthenium(II), are highly effective catalysts for N-alkylation reactions. acs.org N-heterocyclic carbenes (NHCs) have become prominent ligands for these metals, enhancing their stability and catalytic activity due to their strong σ-donating properties. researchgate.netnih.gov

Iridium(III) Complexes: NHC-Ir(III) complexes have been shown to be exceptionally effective for both N-alkylation and N-methylation of aniline derivatives. acs.orgnih.gov Studies comparing various nitrile-modified NHC–Ir(III) and NHC–Ru(II) complexes found that the Ir(III) complexes performed significantly better in these reactions. nih.gov The catalytic process often involves a bifunctional mechanism where different parts of the catalyst participate in various steps of the reaction. acs.org For instance, an iridium complex with an alcohol/alkoxide group attached to the NHC ligand can use this tethered functionality to accept or release protons and form hydrogen bonds, facilitating the reaction. acs.org

Ruthenium(II) Complexes: Ruthenium complexes, such as those of the type [RuCl2(arene)(NHC)], are also widely used for the N-alkylation of anilines with alcohols. researchgate.netacs.org These "piano-stool" structured complexes are stabilized by the NHC and arene ligands. researchgate.net The catalytic cycle for Ru(II) catalysts is proposed to begin with the coordination of the alcohol to the metal, followed by a β-hydrogen elimination to form a hydrido ruthenium species and an aldehyde. acs.org The subsequent steps of imine formation and hydrogenation lead to the final product. acs.org

Catalyst TypeKey FeaturesObserved Activity in N-AlkylationReference
NHC–Ir(III)Nitrile-modified N-heterocyclic carbene ligands.Found to be more effective than analogous Ru(II) complexes for N-alkylation and N-methylation of anilines. nih.gov
NHC–Ru(II)Often have a "piano-stool" structure with an arene ligand.Effective for N-alkylation of anilines with primary alcohols, with yields up to 95%. researchgate.net
Bifunctional Iridium ComplexNHC ligand with a tethered alcohol/alkoxide functionality.The tethered group participates in proton transfer and hydrogen bonding throughout the catalytic cycle. acs.org

A key feature of the borrowing hydrogen mechanism is the formation of a metal-hydride intermediate. This species acts as the hydrogen reservoir, holding the hydrogen atoms temporarily removed from the alcohol before delivering them to the imine.

The formation of these intermediates has been confirmed through mechanistic studies. For example, in reactions catalyzed by NHC-Ir(III) complexes, the formation of Ir-hydride species was observed via 1H NMR spectroscopy. nih.gov In a detailed study of a bifunctional iridium catalyst, the resting state of the catalyst was identified as an iridium-hydride species that also contains the amine substrate as a ligand. acs.org The rate-determining step in this system was found to be the decoordination of the amine from this resting state, followed by the coordination of the imine intermediate to the iridium center. acs.org Similarly, for Ru(II) catalyzed reactions, the formation of a Ru-H intermediate has been detected in the reaction mixture by proton NMR. researchgate.net

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNA) is a reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. chemistrysteps.commasterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com

The most common mechanism for SNAr is the addition-elimination mechanism . fishersci.sescranton.edu It involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgscranton.edu The negative charge in this intermediate is delocalized onto the aromatic ring and is further stabilized by any EWGs present. wikipedia.orgmasterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For a molecule like this compound, the methoxy (B1213986) (-OCH3) and N-isopropylamino (-NHCH(CH3)2) groups are both electron-donating. These groups increase the electron density of the aromatic ring, making it nucleophilic and thus deactivating it towards a standard SNAr reaction. Consequently, this compound would not be expected to undergo nucleophilic aromatic substitution unless a strong electron-withdrawing group is also present on the ring or under forcing conditions that might favor an alternative mechanism like the benzyne (B1209423) mechanism. fishersci.se

Oxidation and Reduction Pathways of Aniline and Methoxy Moieties

The functional groups of this compound can undergo various oxidation and reduction reactions.

Aniline Moiety: The aniline portion of the molecule is susceptible to oxidation. The chemical oxidation of aniline and its derivatives can be a complex process, often proceeding through a self-accelerating pathway. sigmaaldrich.com The mechanism can involve the formation of a radical cation as an initial step. These reactive intermediates can then undergo various coupling reactions (e.g., N-to-para-C coupling) to form dimeric and polymeric structures. The specific products depend heavily on the reaction conditions, including the oxidant used and the pH of the medium.

Methoxy Moiety: The methoxy group is generally stable. However, under certain conditions, the ether linkage can be cleaved. Reductive cleavage is not common for aryl ethers unless harsh conditions are used. Oxidative cleavage is also possible but typically requires strong oxidizing agents.

C-N Bond Formation Mechanisms

The formation of the C-N bond is a fundamental process in organic synthesis. tcichemicals.com Beyond the N-alkylation methods described above, other mechanisms can be employed to form C-N bonds involving aniline analogues.

A novel method for preparing diarylamines from electron-rich arenes involves a C-N bond formation initiated by the nitrosonium ion (NO+). nih.govnih.govacs.org This approach is particularly relevant for anisole-derived amines. nih.gov

The proposed mechanism for this reaction is as follows:

An electron-rich arene (like an anisole (B1667542) derivative) reacts with a nitrosonium ion source (e.g., sodium nitrate/trifluoroacetic acid) to form a nitrosoarene intermediate. nih.govacs.org

This nitrosoarene intermediate is then activated by another nitrosonium ion. nih.gov

The activated nitrosonium-nitrosoarene adduct reacts with a second molecule of the electron-rich arene, leading to the formation of the second C-N bond. nih.govacs.org

The resulting diarylaminium N-oxide intermediate is then reduced (for example, with iron powder) to yield the final diarylamine product. nih.govacs.org

This method effectively catalyzes the C-N bond formation between a nitrosoarene and an electron-rich arene, providing a valuable alternative to traditional transition metal-catalyzed cross-coupling reactions. nih.govnih.gov

Yields of Hetero-Diarylamines via NO+-Catalyzed C–N Bond Formation
NitrosoareneAreneProductYieldReference
4-NitrosotolueneAnisole4-Methoxy-4'-methyldiphenylamineGood acs.org
Nitrosobenzene (B162901) derivativeAnisole derivativeHetero-diarylamineGood acs.org

Copper(I)-Catalyzed C-N Coupling

The copper(I)-catalyzed C-N coupling, often referred to as the Ullmann condensation or Buchwald-Hartwig amination, is a fundamental reaction for the formation of carbon-nitrogen bonds. While specific studies on this compound are not available, the general mechanism for anilines involves several key steps. The catalytic cycle is typically initiated by the coordination of the aniline to a copper(I) catalyst. This is followed by a proton transfer to a base, forming a copper(I) amide intermediate.

Subsequently, oxidative addition of an aryl halide to the copper(I) center occurs, leading to a copper(III) intermediate. This high-valent copper species then undergoes reductive elimination to form the desired C-N coupled product and regenerate the active copper(I) catalyst, allowing the cycle to continue. The efficiency and scope of this reaction are highly dependent on the nature of the ligands coordinated to the copper center, the base employed, and the reaction conditions.

Radical Mechanisms in Condensation Reactions

Condensation reactions involving anilines can, under certain conditions, proceed through radical pathways. Although specific research on this compound in this context is not documented, general principles suggest that radical mechanisms can be initiated by single-electron transfer (SET) processes. For instance, in the presence of a suitable oxidant or under photolytic conditions, the aniline nitrogen can donate an electron to form a radical cation.

This radical cation can then undergo further reactions, such as hydrogen atom abstraction or addition to an unsaturated system, to propagate a radical chain reaction. The specific course of these radical-mediated condensation reactions is highly dependent on the substrates, initiators, and reaction conditions. Without explicit studies, any proposed radical mechanism for this compound would be purely speculative.

C-H Activation Reaction Mechanisms

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. For aniline derivatives, C-H activation can occur at either the aromatic ring or the N-alkyl groups. Mechanistic pathways for transition metal-catalyzed C-H activation often involve an initial coordination of the aniline to the metal center. This is typically followed by a concerted metalation-deprotonation (CMD) step, where the C-H bond is broken with the assistance of a base, leading to the formation of a metallacyclic intermediate.

Alternatively, mechanisms involving oxidative addition or sigma-bond metathesis have also been proposed. The regioselectivity of the C-H activation is influenced by directing groups within the molecule, the nature of the catalyst, and the reaction conditions. No specific studies detailing the C-H activation of this compound have been found.

Borane-Catalyzed Alkylation Mechanisms

Borane (B79455) catalysts, particularly highly electrophilic boranes like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can catalyze the alkylation of amines. The mechanism is believed to proceed through the activation of the amine by the borane.

Hydride Abstraction and Iminium-Borohydride Ion Pair Formation

The key step in this catalytic cycle is the abstraction of a hydride (H⁻) from the α-carbon of the N-alkyl group by the electrophilic borane. This results in the formation of an iminium ion and a borohydride (B1222165) species, which exist as a tight ion pair. The generated iminium ion is a potent electrophile that can then be attacked by a nucleophile, leading to the formation of a new C-C or C-heteroatom bond and the regeneration of the borane catalyst. While this mechanism is well-established for a variety of amines, its specific application to this compound has not been reported in the available literature.

Advanced Spectroscopic Characterization Techniques for N Isopropyl 4 Methoxyaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-Isopropyl-4-methoxyaniline. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the connectivity and chemical environment of atoms can be obtained.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) provides precise information about the number, environment, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals for the aromatic, methoxy (B1213986), isopropyl, and amine protons.

The aromatic protons on the benzene (B151609) ring typically appear as multiplets or doublets in the range of δ 6.60-6.81 ppm. The methoxy group (-OCH₃) protons are observed as a sharp singlet around δ 3.77-3.78 ppm. The isopropyl group exhibits a distinct pattern: a septet for the single methine proton (-CH) around δ 3.57 ppm, and a doublet for the six equivalent methyl protons (-CH₃)

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Structural Analysis

Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of a molecule's three-dimensional structure. rsc.org This method provides detailed information regarding the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and the conformation of the molecule. chemrxiv.org The analysis involves directing monochromatic X-rays onto a single crystal and analyzing the resulting diffraction pattern, which is dependent on the arrangement of atoms within the crystal lattice. chemrxiv.org

While a specific, publicly available single-crystal X-ray structure determination for this compound has not been identified in a comprehensive search of existing literature, the analysis of closely related compounds provides a clear indication of the data that such an analysis would yield. For instance, crystallographic data has been reported for a salt of a similar compound, N-cyclopentyl-N-isopropyl-4-methoxyaniline trifluoroacetate. iucr.org The type of information obtained from such an analysis is detailed in the table below, illustrating the parameters that would be determined for this compound.

Illustrative Crystallographic Data for a Related Aniline (B41778) Derivative
ParameterDescriptionExample Value (for a related compound)
Crystal SystemThe crystal system describes the symmetry of the unit cell.Orthorhombic iucr.org
Space GroupThe space group provides a complete description of the symmetry of the crystal.Pbca iucr.org
Unit Cell Dimensions (a, b, c)The lengths of the edges of the unit cell.a = 7.7764(12) Å, b = 15.755(2) Å, c = 25.521(4) Å iucr.org
Unit Cell Volume (V)The volume of the unit cell.3126.7(8) ų iucr.org
Molecules per Unit Cell (Z)The number of molecules of the compound within one unit cell.8 iucr.org

The precise bond lengths and angles within the this compound molecule, such as the C-N, C-O, and C-C bond distances and the bond angles around the nitrogen and oxygen atoms and within the benzene ring, would be accurately determined from the refinement of the crystal structure. chemrxiv.org This would allow for a detailed comparison with theoretical models and an understanding of the electronic effects of the isopropyl and methoxy substituents on the aniline ring.

Intermolecular Interactions in Crystal Lattices (e.g., Hydrogen Bonding, C-H···π Interactions)

The arrangement of molecules within a crystal is dictated by a variety of intermolecular interactions, which are crucial for the stability of the crystal lattice. In the case of this compound, the presence of a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the nitrogen and oxygen atoms), and aromatic and aliphatic groups suggests a rich landscape of non-covalent interactions. iucr.org

Hydrogen Bonding: The N-H group of the secondary amine can act as a hydrogen bond donor, while the lone pairs on the nitrogen and the methoxy oxygen can act as hydrogen bond acceptors. iucr.org In the crystal structures of related aniline derivatives, such as certain nitroanilines, intermolecular N-H···O hydrogen bonds play a significant role in the crystal packing, often leading to the formation of hydrogen-bonded dimers or chains. acs.org While this compound lacks the strong acceptor nitro group, the potential for N-H···O or N-H···N hydrogen bonds to the methoxy group or the nitrogen of a neighboring molecule, respectively, is a key feature to be investigated.

C-H···π Interactions: Weak hydrogen bonds involving carbon-hydrogen bonds as donors and the π-system of the aromatic ring as an acceptor are also significant in organizing molecules in the solid state. nih.gov The aromatic ring of this compound can act as a π-acceptor, while the C-H bonds of the isopropyl group and the methoxy group can act as donors. In the crystal structure of a Schiff base containing a 4-methoxyaniline moiety, weak intermolecular C—H⋯O hydrogen bonds and C—H⋯π interactions are observed, which link the molecules into a one-dimensional column structure. iucr.orgnih.gov These columns are then further linked by other C—H⋯π interactions to form a two-dimensional network. iucr.orgnih.gov

Potential Intermolecular Interactions in Crystalline this compound
Interaction TypeDonorAcceptorSignificance
Hydrogen BondN-HO (methoxy) or N (amine)Directional interaction influencing crystal packing and formation of chains or dimers. acs.org
C-H···π InteractionC-H (isopropyl/methoxy)π-system (benzene ring)Contributes to the stabilization of the crystal lattice and the formation of extended networks. iucr.orgnih.gov
C-H···O InteractionC-H (aromatic/aliphatic)O (methoxy)Weak hydrogen bond that can play a role in the fine-tuning of the molecular arrangement. iucr.orgnih.gov

Computational Chemistry and Theoretical Studies on N Isopropyl 4 Methoxyaniline

Density Functional Theory (DFT) Calculations

DFT has become a standard tool in computational chemistry for predicting the properties of molecules. However, specific DFT studies on N-Isopropyl-4-methoxyaniline are absent from the reviewed literature.

Geometry Optimization and Electronic Properties

A geometry optimization calculation would determine the most stable three-dimensional structure of the molecule, providing bond lengths, bond angles, and dihedral angles. From this optimized structure, electronic properties such as dipole moment and charge distribution could be calculated, offering insights into its polarity and intermolecular interactions.

HOMO-LUMO Energy Analysis for Chemical Reactivity and Stability

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests the molecule is more reactive. This analysis would help predict how this compound might behave in chemical reactions, but specific energy values for this compound have not been published.

Molecular Electrostatic Potential (MEP) Maps for Reactive Regions

An MEP map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical reactivity. For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms and the aromatic ring, indicating sites susceptible to electrophilic attack. However, no such specific map has been published.

Vibrational Spectra Predictions and Comparison with Experimental Data

DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. Comparing these theoretical spectra with experimentally obtained data helps to confirm the molecule's structure and assign specific vibrational modes to functional groups. This type of analysis has not been found in the literature for this compound.

Molecular Orbital Calculations

Beyond HOMO and LUMO, a broader analysis of the molecule's molecular orbitals would provide a more complete picture of its electronic structure and bonding characteristics. Such calculations would detail the contributions of various atomic orbitals to the molecular orbitals, explaining the nature of the chemical bonds within the molecule.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, MD simulations could predict its behavior in different solvents, its aggregation properties, and how it interacts with other molecules. This information is critical for understanding its macroscopic properties and potential applications, but no such simulation studies have been reported.

Analysis of Hydrogen Bonding Networks

Hydrogen bonding plays a critical role in determining the structure and properties of molecular systems. This compound possesses functional groups capable of participating in hydrogen bonds, which can influence its physical state, solubility, and interactions within a biological system. The molecule has one hydrogen bond donor site (the N-H group) and two potential hydrogen bond acceptor sites (the lone pair on the nitrogen atom and the oxygen atom of the methoxy (B1213986) group).

Computational studies on analogous molecules, such as p-anisidine (B42471) and N-methyl-p-anisidine, reveal that the N-H group readily forms hydrogen bonds with acceptor molecules. demokritos.grresearchgate.net In a pure environment of this compound, intermolecular hydrogen bonds can form between the N-H group of one molecule and the methoxy oxygen or the nitrogen atom of a neighboring molecule. The formation of these networks can lead to the creation of dimers or larger molecular aggregates.

The strength and geometry of these hydrogen bonds can be analyzed using computational methods like Quantum Theory of Atoms in Molecules (QTAIM). rsc.org This analysis provides information on the electron density at the bond critical points, which correlates with the strength of the interaction. The process by which drugs and ligands bind to protein targets often involves competition with water molecules, where the ligand must break existing hydrogen bonds and form new, more favorable ones. nih.gov Understanding the hydrogen bonding capabilities of this compound is therefore essential for predicting its interaction in complex environments.

Dipole-Dipole Interactions

Dipole-dipole interactions are electrostatic forces that occur between polar molecules. The presence of heteroatoms like nitrogen and oxygen, with their differing electronegativities compared to carbon and hydrogen, induces a permanent dipole moment in this compound. The methoxy group (-OCH3) and the isopropylamino group (-NHCH(CH3)2) create an uneven distribution of electron density across the molecule.

Quantum chemical calculations are employed to determine the magnitude and direction of the molecular dipole moment. daneshyari.com For aniline (B41778) derivatives, it has been shown that molecules with higher dipole moments tend to have stronger intermolecular interactions and can be more reactive. researchgate.net Theoretical calculations can predict the dipole moment in the ground state (μg) and the excited state (μe). An increase in the dipole moment upon excitation to the S1 state, a phenomenon observed in similar compounds, indicates a significant redistribution of charge. daneshyari.com These dipole-dipole forces, along with hydrogen bonding, are key contributors to the bulk properties of the compound, such as its boiling point and viscosity.

Quantum Chemical Methods for Structural and Electronic Properties

Quantum chemical methods are fundamental to determining the three-dimensional structure and electronic characteristics of molecules. Density Functional Theory (DFT) is a widely used approach for this purpose, often employing functionals like B3LYP and basis sets such as 6-311++G** to achieve a balance of accuracy and computational cost. researchgate.net

These calculations begin with geometry optimization to find the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. For aniline derivatives, these studies can reveal the planarity of the amino group and the orientation of the alkyl substituents. researchgate.net

Furthermore, DFT is used to calculate key electronic properties. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more easily polarized and more chemically reactive. Other calculated properties include the molecular electrostatic potential (MEP) map, which identifies the electron-rich and electron-poor regions of the molecule, and atomic charge distributions (e.g., Mulliken, ESP, and NBO charges), which are useful for understanding nucleophilic and electrophilic sites. researchgate.net

Table 1: Calculated Electronic Properties from Quantum Chemical Methods

Property Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Relates to the ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Relates to the ability to accept electrons.
Energy Gap (ΔE) The difference between ELUMO and EHOMO Indicates chemical reactivity and stability.
Dipole Moment (μ) Measure of the net molecular polarity Influences intermolecular forces and solubility.

| Polarizability (α) | The ability of the electron cloud to be distorted by an electric field | Describes the response of a molecule to an external field. |

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com It is an essential tool in drug discovery for screening virtual libraries of compounds against a specific biological target, typically a protein or enzyme.

For aniline derivatives, docking studies have been performed to investigate their potential as inhibitors for various enzymes and receptors. globalresearchonline.netresearchgate.net The process involves several key steps:

Preparation of the Receptor: A three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. globalresearchonline.net

Preparation of the Ligand: A 3D structure of the ligand, in this case, this compound, is generated and its energy is minimized.

Docking Simulation: Using software such as AutoDock or Glide, the ligand is placed into the binding site of the receptor in multiple possible conformations. ijprajournal.comglobalresearchonline.net A scoring function is used to estimate the binding affinity for each pose.

Analysis of Results: The results are analyzed based on the docking score and the specific interactions formed between the ligand and the protein's active site residues. These interactions commonly include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. globalresearchonline.net

By performing molecular docking studies with this compound against a panel of known biological targets, researchers can generate hypotheses about its potential pharmacological activity, which can then be validated through experimental testing.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
p-anisidine
N-methyl-p-anisidine

Applications of N Isopropyl 4 Methoxyaniline in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The molecular architecture of N-Isopropyl-4-methoxyaniline provides a robust scaffold for the construction of more intricate chemical entities. Organic chemists utilize this compound as a foundational element, leveraging its reactive sites to introduce further complexity. The amine group is nucleophilic and can readily participate in reactions like acylation and alkylation. nbinno.com Simultaneously, the methoxy-activated benzene (B151609) ring is amenable to electrophilic aromatic substitution, allowing for the strategic placement of additional functional groups. nbinno.com This dual reactivity enables the synthesis of a diverse range of polyfunctional molecules that are key components in materials science and medicinal chemistry.

Intermediate in Pharmaceutical Synthesis

In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of various drug candidates. Its structural motif is a component of several biologically active compounds. The synthesis of novel therapeutic agents often involves the modification of the N-isopropyl or the methoxyphenyl group to fine-tune the pharmacological properties of the final molecule. For instance, it can act as a precursor for compounds designed to interact with specific biological targets, where the methoxy (B1213986) and isopropyl groups contribute to the binding affinity and selectivity of the drug. The versatility of this intermediate allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies, a critical step in the drug discovery process. nbinno.com

Synthesis of Dyes and Pigments

The aromatic amine functionality of this compound makes it a valuable precursor in the synthesis of azo dyes and pigments. nbinno.com The process typically involves a diazotization reaction, where the amine group is converted into a diazonium salt. mdpi.com This highly reactive intermediate is then coupled with another aromatic compound, known as a coupling component, to form an azo compound, which is characterized by the -N=N- chromophore. The specific shade and properties of the resulting dye are determined by the molecular structure of both the diazonium salt derived from this compound and the coupling partner. These dyes find applications in coloring textiles, plastics, and other materials. nih.govepa.gov

Reagent in Organic Transformations

Beyond its role as a structural component, this compound can also function as a reagent in various organic transformations. Its basic nature allows it to act as a proton scavenger or a mild base in reactions that are sensitive to stronger, more reactive bases. Furthermore, it can be used in condensation reactions with aldehydes and ketones to form Schiff bases. These imine-containing compounds are themselves versatile intermediates for the synthesis of other nitrogen-containing molecules.

Catalytic Roles and Applications

Recent research has unveiled the potential of this compound and its derivatives in the realm of catalysis. Its ability to coordinate with metal centers has led to the development of novel catalytic systems for important organic reactions.

Catalyst in N-alkylation Reactions

N-alkylation reactions are fundamental for the synthesis of a wide range of amines. nih.gov Catalytic systems derived from or incorporating structures similar to this compound have shown promise in facilitating these transformations. Transition-metal complexes featuring ligands derived from substituted anilines can catalyze the N-alkylation of amines using alcohols as alkylating agents, which is considered a green chemical process as the only byproduct is water. researchgate.net These catalysts have demonstrated high efficiency and selectivity for the formation of mono-alkylated products. researchgate.net

Applications in C-N Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions are powerful methods for the synthesis of anilines and their derivatives. nih.gov While this compound is often a product of such reactions, its structural motifs are also incorporated into the design of ligands for the palladium catalysts. The electronic and steric properties of these ligands, influenced by the methoxy and isopropyl groups, can significantly impact the efficiency and scope of the C-N coupling process. These reactions are instrumental in synthesizing a vast array of compounds for pharmaceuticals, organic materials, and natural product synthesis. nih.gov

Based on a comprehensive search of available scientific literature, there is no specific information regarding the application of This compound in the field of Palladium Nanoparticle Catalysis .

While the broader field of palladium catalysis often utilizes aniline (B41778) and its derivatives as ligands or stabilizing agents, no literature specifically mentions or details the role of this compound in the context of palladium nanoparticle-mediated reactions. Therefore, in adherence to the strict requirement of focusing solely on the provided compound and application, the requested article section cannot be generated.

Investigations into Biological Interactions and Mechanisms of N Isopropyl 4 Methoxyaniline and Analogues

Enzyme Interaction Studies

The biological activity of a xenobiotic is often predicated on its interactions with key enzyme systems responsible for metabolism and physiological regulation. This subsection examines the known and inferred interactions of N-Isopropyl-4-methoxyaniline with Cytochrome P450 and cholinesterase enzymes.

The Cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of most drugs and xenobiotics. nih.gov For N-alkylanilines, such as this compound, metabolism by CYP enzymes can proceed through several major pathways. Studies on analogous compounds, including N-nitroso-N-methylaniline and other secondary alkyl amines, demonstrate that CYP-mediated reactions are critical for their biotransformation. nih.govnih.gov

Two primary metabolic pathways are indicated for this compound based on the metabolism of similar structures:

α-C-Hydroxylation: This pathway involves the hydroxylation of the carbon atom attached to the nitrogen. For this compound, this would occur on the isopropyl group, leading to an unstable intermediate that decomposes to yield acetone (B3395972) and the primary amine, 4-methoxyaniline. This process is also known as N-dealkylation or, more specifically, N-deisopropylation. nih.gov Research on N-nitroso-N-methylaniline metabolism by CYP2B1 highlights the role of this pathway. nih.gov

N-Oxidation: This pathway involves the direct oxidation of the nitrogen atom to form an N-hydroxy derivative, in this case, N-hydroxy-N-isopropyl-4-methoxyaniline. nih.gov This reaction is a critical step in the formation of further reactive metabolites. Studies on the metabolism of o-anisidine, a structural analogue, confirm the formation of hydroxylamine (B1172632) metabolites, such as N-(2-methoxyphenyl)hydroxylamine, which are subsequently metabolized by various CYP isoforms, including CYP1A, CYP2B, and CYP2E1. nih.gov

The specific CYP isozymes responsible for the metabolism of this compound have not been explicitly identified, but based on studies of related methoxyanilines and N-alkylanilines, it is likely that multiple isoforms are involved. nih.govnih.gov

Table 1: Predicted Cytochrome P450-Mediated Metabolic Pathways for this compound Based on Analogous Compounds
Metabolic PathwayDescriptionPrimary Metabolite(s)Analogous Evidence
N-Deisopropylation (via α-C-Hydroxylation)Oxidation of the isopropyl group carbon attached to the nitrogen, leading to cleavage of the C-N bond.4-Methoxyaniline, AcetoneMetabolism of secondary alkyl amines and N-nitroso-N-methylaniline. nih.govnih.gov
N-OxidationDirect oxidation of the amine nitrogen atom.N-hydroxy-N-isopropyl-4-methoxyanilineMetabolism of secondary alkyl amines and o-anisidine. nih.govnih.gov

Cholinesterase inhibitors are compounds that impair the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of the neurotransmitter acetylcholine. mdpi.com A review of the available scientific literature indicates a lack of specific studies investigating the cholinesterase inhibitory activity and selectivity of this compound. Therefore, no data on its potential as a cholinesterase inhibitor can be presented.

Molecular Target Identification and Pathway Modulation

Beyond the direct interactions with metabolic enzymes like Cytochrome P450, specific molecular targets for this compound have not been extensively characterized in the available literature. Research has primarily focused on its metabolic fate rather than its ability to modulate specific signaling pathways or bind to distinct cellular receptors. Consequently, a detailed account of its molecular targets remains to be elucidated.

Mechanisms of Biological Action

The biological effects of many aniline (B41778) derivatives are not caused by the parent compound itself but by chemically reactive intermediates formed during its metabolism. These intermediates can covalently bind to macromolecules or participate in redox cycling, leading to cellular dysfunction.

The metabolism of this compound is predicted to generate several reactive intermediates. nih.gov These transient chemical species are highly reactive and are often the initiators of toxicological effects. allen.in

The initial N-oxidation of the parent compound by CYP enzymes yields N-hydroxy-N-isopropyl-4-methoxyaniline . nih.gov This secondary hydroxylamine is a key branching point. It can undergo further oxidation to form a corresponding nitroso derivative (4-methoxy-nitrosobenzene) and other species. nih.gov The metabolism of the analogous compound N-(2-methoxyphenyl)hydroxylamine by liver microsomes was shown to produce the corresponding nitrosobenzene (B162901) derivative. nih.gov

Furthermore, N-arylhydroxylamines can be protonated and lose a water molecule to form highly electrophilic nitrenium ions . beilstein-journals.org These carbocation-like species are potent electrophiles that can react with cellular nucleophiles, including DNA and proteins. The formation of a nitrenium ion intermediate is a well-established mechanism in the bioactivation of many aromatic amines. beilstein-journals.org

Table 2: Potential Reactive Intermediates from the Metabolism of this compound
IntermediatePrecursorMetabolic StepSignificance
N-hydroxy-N-isopropyl-4-methoxyanilineThis compoundCYP-mediated N-oxidationKey primary reactive metabolite; precursor to other reactive species. nih.gov
4-Methoxy-nitrosobenzeneN-hydroxy-N-isopropyl-4-methoxyanilineFurther OxidationA known metabolite of related hydroxylamines. nih.gov
Nitrenium IonN-hydroxy-N-isopropyl-4-methoxyanilineProtonation and dehydrationHighly electrophilic species capable of binding to macromolecules. beilstein-journals.org

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. While the metabolism of certain aromatic amines can involve redox cycling that generates ROS, specific studies detailing the induction of oxidative stress or the generation of ROS by this compound are not available in the sourced scientific literature.

Activation of Signaling Pathways (e.g., MAPK, NF-κB)

The direct effects of this compound on critical cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, have not yet been extensively documented in publicly available research. These pathways are fundamental in regulating a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and survival. nih.govnih.gov

The MAPK signaling cascade, which includes key kinases like ERK, JNK, and p38, is a primary route for cells to respond to external stimuli and is implicated in various diseases. mdpi.com Similarly, the NF-κB pathway is a crucial regulator of the immune and inflammatory responses. mdpi.com The activation of these pathways often leads to the production of inflammatory mediators. nih.govmdpi.com Given the central role of MAPK and NF-κB signaling in cellular homeostasis and disease, investigating the potential modulatory effects of this compound on these pathways remains a significant area for future scientific inquiry.

Exploration of Antimicrobial Efficacy

While direct studies on the antimicrobial properties of this compound are limited, research into its structural analogues has shown potential. Derivatives of related compounds have been synthesized and evaluated for their activity against various microbial pathogens. For instance, certain quinobenzothiazine derivatives have demonstrated notable activity against a spectrum of microbes, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant E. faecalis (VRE). nih.gov These findings suggest that the core structure shared by these analogues could be a promising scaffold for the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of Selected Analogues
Compound/Derivative ClassTested AgainstObserved Effect
Quinobenzothiazine DerivativesGram-positive bacteria (e.g., MRSA, VRE), MycobacteriaHigh bacteriostatic and bactericidal activity. nih.gov

Research into Anticancer Properties and Cytotoxic Effects

The potential of aniline derivatives in oncology is an active area of research. Investigations into compounds structurally related to this compound have yielded promising results. Specifically, phenanthridinone derivatives synthesized from the analogue 2-isopropyl-4-methoxyaniline (B48298) have demonstrated antiproliferative activity against human solid tumor cell lines.

A significant mechanism of action for some related compounds appears to be the inhibition of tubulin polymerization. nih.govmdpi.com Tubulin is a critical protein for cell division, and its disruption can lead to cell cycle arrest and apoptosis, making it a key target for cancer therapeutics. nih.govmdpi.com N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, which possess a similar N-(4-methoxyphenyl) motif, have been identified as a new class of tubulin polymerization inhibitors. mdpi.com This suggests a potential mechanism through which this compound or its derivatives might exert cytotoxic effects on cancer cells.

Further studies on other analogues, such as certain 1,2,4-triazol-3-amine derivatives, have also shown significant anticancer activity against various cancer cell lines, including those of the central nervous system (CNS). mdpi.com

Table 2: Anticancer and Cytotoxic Findings for Analogues
Compound/Derivative ClassCancer Cell Line/TargetKey Finding
Phenanthridinone derivatives (from 2-isopropyl-4-methoxyaniline)Human solid tumor cell linesAntiproliferative activity.
N-alkyl-N-(4-methoxyphenyl)pyridin-2-aminesTubulinIdentified as a new class of tubulin polymerization inhibitors. mdpi.com
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogsCNS Cancer Cell Line SNB-75Significant growth inhibition observed. mdpi.com

Pharmacokinetics of Co-administered Drugs in Presence of N-Isopropyl-4-methoxy-2-nitroaniline

There is currently no available scientific literature detailing the pharmacokinetic interactions of co-administered drugs in the presence of N-Isopropyl-4-methoxy-2-nitroaniline. The study of how a compound affects the absorption, distribution, metabolism, and excretion (ADME) of other drugs is critical for assessing its safety and potential for drug-drug interactions. Future research is required to understand the pharmacokinetic profile of N-Isopropyl-4-methoxy-2-nitroaniline and its influence on other therapeutic agents.

Environmental Fate and Research Implications of N Isopropyl 4 Methoxyaniline Derivatives

Degradation Pathways and Environmental Persistence

Biotic degradation, or biodegradation, is a primary pathway for the breakdown of aniline (B41778) derivatives in soil and aquatic environments. Microorganisms can utilize these compounds as a source of carbon and nitrogen, leading to their mineralization. For instance, studies on 4-methoxyaniline have shown that it can be readily biodegradable. acs.org The rate and extent of biodegradation are influenced by various environmental factors, including the type and abundance of microbial populations, temperature, pH, and the presence of other organic matter. The process often begins with initial transformations such as hydroxylation or demethylation, catalyzed by microbial enzymes. researchgate.net For N-alkylanilines, N-dealkylation is a potential initial step, followed by the degradation of the resulting aniline core. The presence of the methoxy (B1213986) group can influence the rate of degradation; in some cases, electron-donating groups like methoxy have been shown to accelerate oxidative degradation compared to unsubstituted aniline. eopugetsound.org

Abiotic degradation pathways also play a significant role. These non-biological processes include photodegradation and chemical oxidation. Substituted anilines can be oxidized by naturally occurring minerals in soil, such as manganese oxides (e.g., birnessite). eopugetsound.org This process involves the transfer of electrons from the aniline to the mineral surface, leading to the formation of radical cations and subsequent polymerization or cleavage of the aromatic ring. Photodegradation can occur through direct absorption of sunlight or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals. mdpi.com

Table 8.1: Potential Degradation Pathways for Aniline Derivatives

Degradation Type Pathway Key Processes & Influencing Factors
Biotic Biodegradation Microbial metabolism, N-dealkylation, O-demethylation, Aromatic ring cleavage. Influenced by microbial community, oxygen availability, pH, temperature.
Abiotic Chemical Oxidation Reaction with soil minerals (e.g., manganese oxides), formation of radical cations, polymerization.

| Abiotic | Photodegradation | Direct light absorption, reaction with hydroxyl radicals (indirect photolysis). Influenced by sunlight intensity and water clarity. |

Stereoisomer-Specific Environmental Behavior

N-Isopropyl-4-methoxyaniline is an achiral molecule. It does not possess a chiral center and has a plane of symmetry; therefore, it does not exist as stereoisomers (enantiomers or diastereomers). Consequently, discussions of differential degradation rates or the specific impact of chirality on its environmental behavior are not applicable.

However, the concept of stereoisomerism is critically important in environmental science for a large number of other pollutants that are chiral. tandfonline.com Many pesticides, pharmaceuticals, and industrial chemicals exist as enantiomers—pairs of molecules that are non-superimposable mirror images of each other. researchgate.netmichberk.com Although enantiomers have identical physical and chemical properties in an achiral environment, they can behave very differently in biological systems, which are inherently chiral (e.g., enzymes, receptors). tandfonline.comresearchgate.net

For chiral pollutants, it is common for one enantiomer to be degraded more rapidly than the other in the environment, a phenomenon known as enantioselective degradation. nih.govresearchgate.net This is primarily due to the stereospecificity of microbial enzymes. Microbes may preferentially metabolize one enantiomer, leading to a shift in the enantiomeric ratio of the pollutant over time. mst.eduacs.org

For example, studies on the chiral herbicide metalaxyl (B1676325) have shown that the biologically active R-enantiomer is degraded faster in soil than the inactive S-enantiomer. nih.gov This selective degradation means that assessing only the total concentration of a racemic (50:50) mixture can lead to an inaccurate understanding of the environmental risk, as the more persistent or more toxic enantiomer may accumulate. nih.govresearchgate.net The degree of enantioselectivity can vary significantly depending on soil type, microbial community composition, and environmental conditions. tandfonline.comresearchgate.net

The differential interaction of enantiomers with biological systems can lead to significant differences in their toxicity, bioavailability, and bioaccumulation. researchgate.netacs.org One enantiomer of a chiral pesticide might be highly effective against a target pest, while the other is inactive but potentially toxic to non-target organisms like soil microbes, aquatic life, or even humans. michberk.comepa.gov

Similarly, the bioavailability—the extent to which a chemical can be taken up by an organism—can be enantioselective. acs.org Recent research on the pharmaceutical ibuprofen (B1674241) demonstrated that the S-IBU enantiomer was more readily absorbed by earthworms and exhibited stronger toxic effects than the R-IBU enantiomer. acs.org This highlights that the chirality of pollutants can directly influence exposure levels and ecological risk. acs.orgresearchgate.net Ignoring stereoisomerism in environmental risk assessments can therefore lead to an underestimation of the potential harm posed by certain chiral contaminants. nih.gov

Analytical Methods for Environmental Monitoring

Specific analytical methods for the routine environmental monitoring of this compound have not been widely documented due to its status as a less-studied compound. However, suitable methods can be derived from established protocols for other aniline and amine compounds found in environmental matrices like water and soil.

The most common and effective techniques for analyzing such semi-volatile organic compounds at trace levels involve chromatography coupled with mass spectrometry. acs.orgresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for analyzing polar and semi-polar compounds like this compound. It involves separating the compound from the sample matrix using liquid chromatography, followed by ionization (e.g., electrospray ionization - ESI) and detection using a tandem mass spectrometer. This technique provides excellent quantification and confirmation of the analyte's identity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool, particularly for volatile and semi-volatile compounds. The sample extract is injected into the gas chromatograph, where the compound is vaporized and separated in a column before being detected by a mass spectrometer. The choice between LC-MS/MS and GC-MS often depends on the compound's polarity, volatility, and thermal stability.

Sample preparation is a critical preceding step and typically involves extraction from the environmental matrix (e.g., solid-phase extraction for water, QuEChERS or solvent extraction for soil) followed by a clean-up step to remove interfering substances. mdpi.com

As this compound is an achiral compound, stereospecific separation techniques are not required for its analysis.

For chiral pollutants, however, these techniques are essential to separate and quantify individual enantiomers. diva-portal.org Standard chromatographic methods cannot distinguish between enantiomers. Therefore, chiral separation is achieved using specialized analytical approaches: mdpi.commdpi.com

Direct Chiral Chromatography: This is the most common approach, utilizing a chiral stationary phase (CSP) in either a gas chromatography (GC) or high-performance liquid chromatography (HPLC) system. researchgate.netresearchgate.net The CSP is made of a chiral material (e.g., modified cyclodextrins, polysaccharides) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated. mdpi.comresearchgate.net

Indirect Chiral Chromatography: This method involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers. acs.org These diastereomers have different physical properties and can be separated on a standard, achiral chromatographic column.

The ability to perform enantioselective analysis is crucial for understanding the differential degradation, toxicity, and ultimate fate of chiral pollutants in the environment. nih.govdiva-portal.org

Chemicals of Environmental Concern and Prioritization Studies (General Context)

Thousands of chemicals are in commercial use, and it is impossible to monitor and regulate all of them. mdpi.com Therefore, regulatory bodies and scientific organizations develop frameworks to prioritize chemicals of emerging concern (CECs) for further research, monitoring, and potential regulation. eopugetsound.orgoup.com CECs are substances that are not commonly regulated but are known or suspected to pose risks to environmental or human health. mdpi.comitrcweb.org

Prioritization frameworks are systematic approaches that use various criteria to rank chemicals based on their potential for adverse impacts. eopugetsound.orgapple.com These frameworks are essential for allocating limited resources effectively. Key components of these frameworks often include: oup.comoup.com

Risk-Based Evaluation: This is a central concept in many prioritization schemes. oup.comoup.com It typically involves comparing a chemical's measured or predicted environmental concentration (MEC or PEC) with its predicted no-effect concentration (PNEC), which is derived from toxicity data. The resulting ratio, known as a risk quotient (RQ), indicates the level of risk. oup.com

Data Availability and Quality: A significant challenge in prioritizing CECs is the lack of high-quality data. eopugetsound.org Prioritization frameworks often include an initial step to categorize compounds based on the availability of data on their environmental occurrence, persistence, bioaccumulation, and toxicity. eopugetsound.org

Hazard, Exposure, and Use: Prioritization considers intrinsic chemical hazards (e.g., carcinogenicity, endocrine disruption), potential for exposure (based on production volume, use patterns, and environmental fate properties like persistence and mobility), and public concern. apple.comnih.gov

Chemicals identified as high priority through these frameworks become candidates for targeted monitoring programs, in-depth ecological risk assessments, and the development of water quality guidelines or other regulatory measures. mdpi.comoup.com

Table 8.2: Common Criteria in Chemical Prioritization Frameworks

Criterion Description Example Metrics
Exposure Potential Likelihood of a chemical entering and persisting in the environment. Production volume, release quantities, persistence (half-life), bioaccumulation factor (BCF).
Hazard/Toxicity The intrinsic capacity of a chemical to cause adverse effects. Ecotoxicity (e.g., LC50 for fish), human health toxicity (e.g., carcinogenicity), endocrine disruption potential.
Risk The probability of adverse effects occurring under actual or predicted exposure conditions. Risk Quotient (RQ = MEC / PNEC).

| Data Availability | The amount and quality of available scientific data for assessment. | Categorization based on data richness for fate and effects. |

An exploration into the future research avenues for the chemical compound this compound reveals significant potential across a spectrum of scientific disciplines. While the compound is known as a synthetic intermediate, its full potential remains largely untapped. This article outlines key areas where future research could yield novel discoveries and applications, from sustainable synthesis to advanced therapeutic and environmental studies.

Q & A

Q. What are the established synthetic routes for N-Isopropyl-4-methoxyaniline, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution, where 4-methoxyaniline reacts with isopropyl halides (e.g., isopropyl bromide) in the presence of a base (e.g., sodium hydride or potassium carbonate). Solvent choice (polar aprotic solvents like DMF) and temperature (60–80°C) significantly impact yield. Optimization may involve varying the base strength or using phase-transfer catalysts to enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • 1H/13C NMR : The methoxy group (-OCH₃) appears as a singlet near δ 3.7 ppm (1H) and δ 55 ppm (13C). The isopropyl group shows a septet (δ 1.2–1.4 ppm for CH₃) and a doublet (δ 3.6–3.8 ppm for N-CH).
  • IR Spectroscopy : Stretching vibrations for N-H (~3300 cm⁻¹) and aromatic C=C (~1500 cm⁻¹) confirm the aniline backbone.
  • Mass Spectrometry (HRMS) : A molecular ion peak at m/z 165.23 ([M+H]⁺) validates the molecular formula (C₁₀H₁₅NO) .

Q. How does the electronic nature of the methoxy group influence the reactivity of this compound in electrophilic substitution reactions?

The methoxy group is a strong electron-donating substituent, activating the aromatic ring at the para position. This directs electrophiles (e.g., nitration or halogenation agents) to the ortho and para positions relative to the methoxy group. Researchers should monitor regioselectivity using HPLC or GC-MS to identify major products .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) may arise from impurities or isomer formation. Methodological solutions include:

  • Purity Assessment : Use HPLC (>95% purity threshold) to exclude side products.
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography to confirm stereoisomer dominance.
  • Assay Standardization : Compare results across multiple cell lines or enzymatic assays to control for variability .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Density Functional Theory (DFT) calculates electron distribution to identify reactive sites (e.g., the amino group for hydrogen bonding). Molecular docking (AutoDock Vina) simulates binding affinities to targets like cytochrome P450 or serotonin receptors. Validate predictions with in vitro binding assays .

Q. What are the stability profiles of this compound under varying storage and experimental conditions?

The compound is sensitive to oxidation and light. Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation products (e.g., quinone derivatives). Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .

Q. How does this compound compare to structural analogs (e.g., N-cyclopropylmethyl-4-methoxyaniline) in material science applications?

Comparative studies using cyclic voltammetry reveal differences in redox behavior due to alkyl chain steric effects. The isopropyl group enhances solubility in non-polar solvents, making it suitable for organic semiconductor layers. Contrast with cyclopropane derivatives, which exhibit higher rigidity .

Methodological Notes

  • Data Reprodubility : Replicate synthetic steps ≥3 times to ensure consistency in melting points and spectral data.
  • Safety Protocols : Use negative-pressure ventilation when handling (NFPA Health Hazard Rating = 1). Avoid skin contact—degrade residual compounds with acidic ethanol washes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.